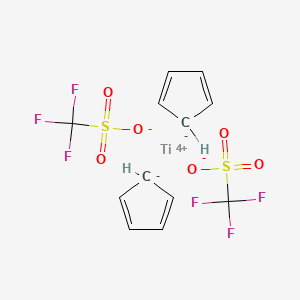
Titanocene bis(trifluoromethanesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of titanium(4+) bis(cyclopentadienide) ditriflate typically involves the reaction of bis(cyclopentadienyl)titanium dichloride with silver trifluoromethanesulfonate in an appropriate solvent such as tetrahydrofuran. The reaction proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
Cp2TiCl2+2AgOTf→Cp2Ti(OTf)2+2AgCl
where Cp represents the cyclopentadienyl ligand and OTf represents the triflate group .
Industrial Production Methods
Industrial production of titanium(4+) bis(cyclopentadienide) ditriflate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is typically purified by recrystallization or sublimation techniques .
Chemical Reactions Analysis
Types of Reactions
Titanium(4+) bis(cyclopentadienide) ditriflate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) oxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The triflate groups can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide sources like hydrochloric acid or alkoxide sources like alcohols are employed.
Major Products
Oxidation: Titanium(IV) oxide (TiO2) and other oxidized species.
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium compounds with different ligands, such as titanium(IV) chloride or titanium(IV) alkoxides.
Scientific Research Applications
Titanium(4+) bis(cyclopentadienide) ditriflate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the polymerization of olefins and other monomers to produce high-performance polymers.
Mechanism of Action
The mechanism of action of titanium(4+) bis(cyclopentadienide) ditriflate involves its ability to act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The compound interacts with molecular targets such as carbonyl groups, olefins, and other electron-rich species, promoting reactions like cycloadditions, cross-couplings, and polymerizations .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Cyclopentadienyltitanium trichloride
Uniqueness
Titanium(4+) bis(cyclopentadienide) ditriflate is unique due to its triflate ligands, which enhance its solubility and reactivity compared to its halide counterparts. This makes it particularly effective as a catalyst in various organic transformations and polymerization processes .
Properties
Molecular Formula |
C12H10F6O6S2Ti |
|---|---|
Molecular Weight |
476.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q2*-1;;;+4/p-2 |
InChI Key |
MLMLNSWRRCLNLH-UHFFFAOYSA-L |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
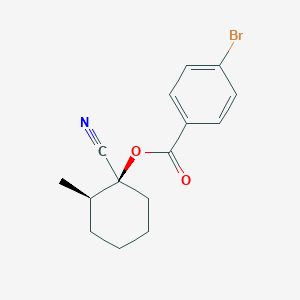
![5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one](/img/structure/B12514531.png)
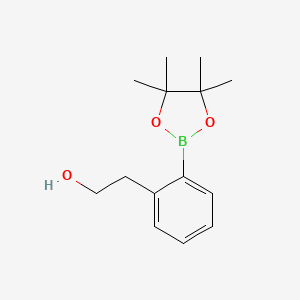

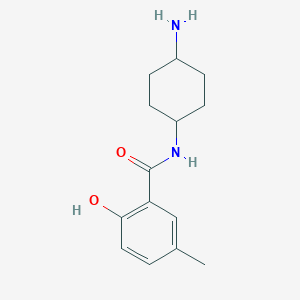


![1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one](/img/structure/B12514587.png)
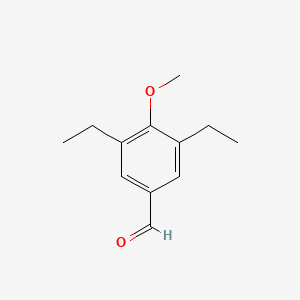
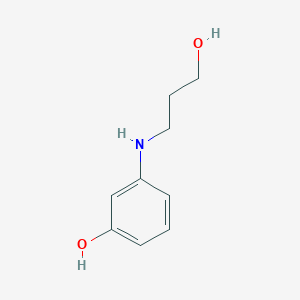
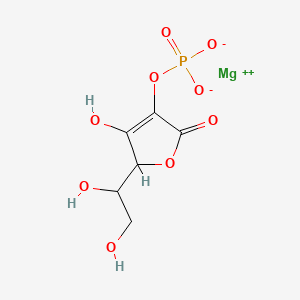
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)
![N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine](/img/structure/B12514615.png)
